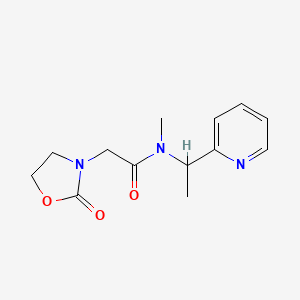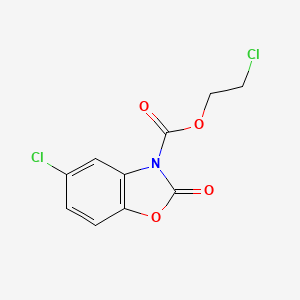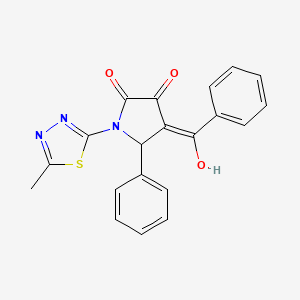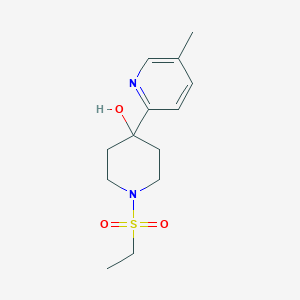
N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-2-ylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-2-ylethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MOPEA and is known for its ability to modulate protein-protein interactions. MOPEA has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for future research.
作用机制
The mechanism of action of MOPEA is complex and involves the modulation of protein-protein interactions. MOPEA binds to specific regions of proteins, which can either enhance or inhibit their interactions with other proteins. This can have a significant impact on cellular processes and can lead to changes in gene expression, cell signaling, and other important biological processes.
Biochemical and Physiological Effects:
MOPEA has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, alter gene expression, and impact cell signaling pathways. MOPEA has also been shown to have anti-inflammatory effects, making it a promising candidate for the development of new anti-inflammatory drugs.
实验室实验的优点和局限性
MOPEA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields and purity. MOPEA is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, MOPEA does have some limitations. It can be difficult to work with due to its hydrophobic nature and can be toxic at high concentrations.
未来方向
There are several future directions for research on MOPEA. One area of research is the development of new drugs and therapies based on the modulation of protein-protein interactions. MOPEA has also been shown to have potential applications in the treatment of neurodegenerative diseases, cancer, and other conditions. Further research is needed to fully understand the potential applications of MOPEA in these areas and to develop new drugs and therapies based on its properties.
Conclusion:
In conclusion, MOPEA is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to modulate protein-protein interactions makes it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the potential applications of MOPEA in various fields and to develop new drugs and therapies based on its properties.
合成方法
The synthesis of MOPEA involves a multi-step process that begins with the reaction of 2-bromoacetamide with 2-pyridylethylamine to form an intermediate compound. This intermediate is then reacted with N-methyl-2-oxo-1,3-oxazolidine to form the final product, MOPEA. The synthesis of MOPEA has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
科学研究应用
MOPEA has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of protein-protein interactions. MOPEA has been shown to modulate the interactions between proteins, which can have a significant impact on cellular processes. This makes MOPEA a promising candidate for the development of new drugs and therapies.
属性
IUPAC Name |
N-methyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(1-pyridin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10(11-5-3-4-6-14-11)15(2)12(17)9-16-7-8-19-13(16)18/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEMELRUAODHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)CN2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5307611.png)
![2-(diethylamino)ethyl 4-({3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5307619.png)

![4-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5307626.png)
![N-(4-chloro-2-fluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307644.png)
![1-(2-methyl-4-pyridinyl)-4-[(6-methyl-2-pyridinyl)methyl]-1,4-diazepane](/img/structure/B5307651.png)

![3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5307671.png)
![1'-[(3-methoxypyridin-2-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5307672.png)

![1-(3,4-dimethoxyphenyl)-3-[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]-2-propen-1-one](/img/structure/B5307695.png)
![1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate](/img/structure/B5307700.png)

![5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5307707.png)